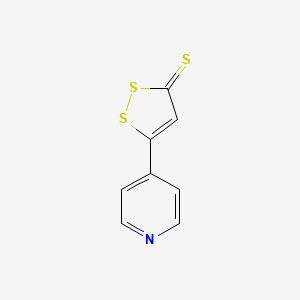
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- is a chemical compound known for its unique structure and potential applications in various fields
Méthodes De Préparation
The synthesis of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction of 5-methoxy-2-methyl-4-(1-methylethoxy)benzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- can be compared with other similar compounds, such as:
1H-Inden-1-one, 5-methoxy-2-methyl-3-phenyl-: This compound lacks the 4-(1-methylethoxy) group, which may affect its chemical reactivity and biological activity.
1H-Inden-1-one, 5-methoxy-3-phenyl-: This compound lacks both the 2-methyl and 4-(1-methylethoxy) groups, which can significantly alter its properties.
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-: This compound lacks the 3-phenyl group, which may influence its interactions with molecular targets.
The uniqueness of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
850404-06-7 |
|---|---|
Formule moléculaire |
C20H20O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-3-phenyl-4-propan-2-yloxyinden-1-one |
InChI |
InChI=1S/C20H20O3/c1-12(2)23-20-16(22-4)11-10-15-18(20)17(13(3)19(15)21)14-8-6-5-7-9-14/h5-12H,1-4H3 |
Clé InChI |
NMRBYYKTMRODML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C1=O)C=CC(=C2OC(C)C)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


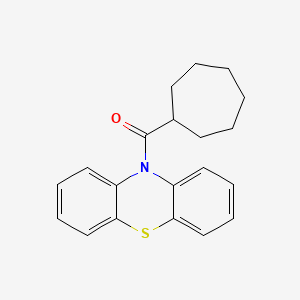
![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
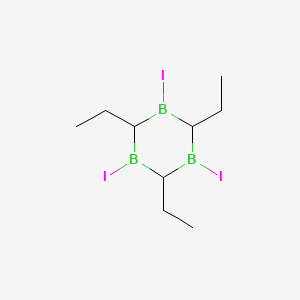
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)

![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
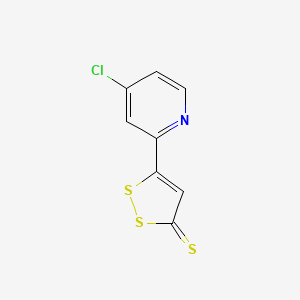
![3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14204120.png)
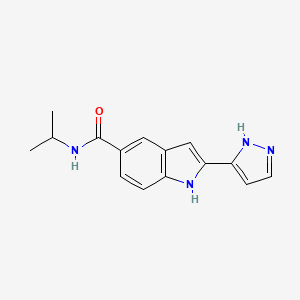
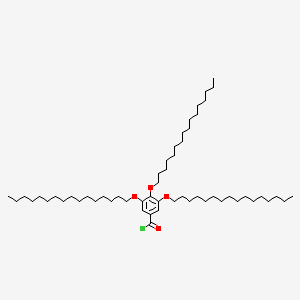
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide](/img/structure/B14204129.png)

